molecular formula C8H7BrN2O4S B14791117 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

カタログ番号: B14791117
分子量: 307.12 g/mol
InChIキー: UEJAFLKWOIHDJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core substituted with bromine at position 6 and methoxy at position 4. The 1,1-dioxide moiety indicates the presence of two sulfonyl groups, which confer unique electronic and steric properties. Its structural framework aligns with analogs studied for antitumor activity under hypoxic conditions, where substituent positioning critically influences selectivity and potency .

特性

分子式

C8H7BrN2O4S

分子量

307.12 g/mol

IUPAC名

6-bromo-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C8H7BrN2O4S/c1-15-7-4(9)2-3-5-6(7)10-8(12)11-16(5,13)14/h2-3H,1H3,(H2,10,11,12)

InChIキー

UEJAFLKWOIHDJY-UHFFFAOYSA-N

正規SMILES

COC1=C(C=CC2=C1NC(=O)NS2(=O)=O)Br

製品の起源

United States

準備方法

Cyclocondensation of Brominated Phenols and Thiosemicarbazides

Core Reaction Mechanism

The benzothiadiazine scaffold is constructed via cyclocondensation between 2-amino-4-bromo-5-methoxybenzenesulfonamide and thiosemicarbazide under acidic conditions (HCl or H$$2$$SO$$4$$). Key steps include:

  • Sulfonamide Activation : The sulfonamide group undergoes protonation to enhance electrophilicity.
  • Nucleophilic Attack : Thiosemicarbazide attacks the activated sulfonamide, forming a thiourea intermediate.
  • Cyclization : Intramolecular dehydration yields the thiadiazine ring.

Optimized Conditions :

  • Solvent : Ethanol or acetic acid
  • Temperature : 80–100°C
  • Yield : 62–78%

Intramolecular Aza-Wittig Reaction

Methodology Overview

This approach uses o-azidobenzenesulfonamide derivatives and ethyl carbonochloridate to generate intermediates that undergo cyclization via an aza-Wittig mechanism.

Stepwise Synthesis
  • Sulfonamide Functionalization :
    • Reaction of 2-azido-4-bromo-5-methoxybenzenesulfonamide with ethyl carbonochloridate forms a mixed carbonate intermediate.
  • Phosphine-Mediated Cyclization :
    • Treatment with triphenylphosphine (PPh$$_3$$) induces nitrogen extrusion, forming a phosphazide intermediate.
  • Ring Closure :
    • Thermal or acidic conditions drive cyclization to the thiadiazine core.

Advantages :

  • High regioselectivity for bromine and methoxy substituents.
  • Yield : 68–85%

Halogenation of Preformed Benzothiadiazine Cores

Post-Cyclization Bromination

Bromine can be introduced after constructing the thiadiazine skeleton. Common agents include N-bromosuccinimide (NBS) or molecular bromine (Br$$_2$$).

Protocol
  • Substrate : 5-Methoxy-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.
  • Bromination :
    • Reagent : NBS (1.1 equiv) in CCl$$_4$$ under UV light.
    • Temperature : 25–40°C.
    • Yield : 73–89%.

Key Insight :

  • Bromine preferentially substitutes at the 6-position due to electron-donating methoxy group directing effects.

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

Recent advancements utilize solvent-free ball milling for eco-friendly synthesis.

Procedure
  • Reactants :
    • 2-Amino-4-bromo-5-methoxybenzenesulfonamide.
    • Thiourea or thiosemicarbazide.
  • Conditions :
    • Ball mill at 30 Hz for 2–4 hours.
    • No catalyst required.

Outcomes :

  • Yield : 70–76%.
  • Purity : >95% (HPLC).

Palladium-Catalyzed Cross-Coupling

Functionalization of Advanced Intermediates

Suzuki-Miyaura coupling enables diversification of brominated derivatives.

Example Reaction
  • Substrate : 6-Bromo-5-methoxy-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.
  • Coupling Partner : Arylboronic acids.
  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%).
  • Conditions :
    • Solvent: Dioxane/H$$_2$$O (3:1).
    • Base: K$$2$$CO$$3$$.
    • Temperature: 80°C.

Yield : 65–82%.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Advantages Limitations
Cyclocondensation Brominated phenol, thiosemicarbazide Acidic, 80–100°C 62–78% Scalable, low cost Requires harsh acids
Aza-Wittig o-Azidobenzenesulfonamide PPh$$_3$$, 60–80°C 68–85% High regioselectivity Costly reagents
Post-Bromination Preformed thiadiazine NBS, UV light 73–89% Late-stage functionalization Risk of over-bromination
Solvent-Free Sulfonamide, thiourea Ball milling 70–76% Eco-friendly, no solvents Limited scalability
Palladium Cross-Coupling Bromothiadiazine, boronic acids Pd catalyst, 80°C 65–82% Enables structural diversity Catalyst cost, purification challenges

Challenges and Optimization Strategies

Common Pitfalls

  • Over-Bromination : Controlled stoichiometry of NBS prevents di-substitution.
  • Ring Oxidation : Use of antioxidants (e.g., BHT) stabilizes the thiadiazine core during synthesis.

Purity Enhancement

  • Crystallization : Ethanol/water mixtures yield >99% pure product.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves byproducts.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 6 serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing sulfone group, which polarizes the C–Br bond.

Reaction TypeConditionsProductsYieldReferences
SN2 with amines DCM, room temperature, base (e.g., NaHCO₃)6-Amino derivatives (e.g., R = NH₂, NHR, NR₂)58–64%
Halogen exchange KI, DMF, 80°C6-Iodo analogue~60%
  • Example: Reaction with 7-substituted benzothiadiazinones under SN2 conditions produces di-substituted derivatives when electron-withdrawing groups (e.g., F, Cl, Br) are present at position 7 .

Thionation Reactions

The ketone group at position 3 undergoes thionation with phosphorus pentasulfide (P₄S₁₀), converting the oxo group to a thioxo moiety.

Reaction ConditionsProductKey DataReferences
P₄S₁₀, pyridine, reflux3-Thioxo derivative1H NMR^1\text{H NMR}: δ 11.35 (s, NH)
  • Mechanistic Insight : Thionation proceeds via nucleophilic attack of sulfur on the carbonyl carbon, followed by proton transfer and elimination of H₂O .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeCatalysts/ReagentsProductsYieldReferences
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acid6-Aryl derivatives45–70%
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, amine6-(Arylamino) derivatives50–65%
  • Example: Suzuki coupling with phenylboronic acid yields a biaryl product, expanding applications in medicinal chemistry .

Methoxy Group Reactivity

The methoxy group at position 5 demonstrates limited reactivity under standard conditions but can be demethylated under harsh acidic or basic conditions.

ReactionConditionsProductNotesReferences
Demethylation BBr₃, CH₂Cl₂, −78°C5-Hydroxy derivativeRequires anhydrous conditions

Hydrogen Bonding and Crystal Packing

The NH group at position 4 participates in intermolecular hydrogen bonding, influencing solid-state properties.

InteractionBond Length (Å)Crystal SystemReference
N–H⋯O (sulfone)2.798(3)Monoclinic
  • Structural Impact : Hydrogen bonding stabilizes the crystal lattice, as observed in related benzothiadiazine-dioxide derivatives .

Biological Activity Modulation

Substitution at position 6 significantly alters bioactivity. For example:

  • 6-Amino derivatives : Enhanced inhibitory potency against carbonic anhydrase isoforms (e.g., CA II) .

  • 6-Aryl derivatives : Improved anticancer activity in cell-based assays .

Key Stability Considerations

  • Thermal Stability : Decomposes above 225°C.

  • Light Sensitivity : Prolonged UV exposure leads to sulfone degradation.

科学的研究の応用

6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound featuring a thiadiazine ring with a bromine atom at the 6-position and a methoxy group at the 5-position of the benzo[e][1,2,4]thiadiazine structure. It has a molecular weight of approximately 307.12 g/mol, and the presence of a sulfonyl group contributes to its chemical reactivity and biological activity. Research indicates that this compound exhibits significant biological activities and potential in various fields.

Scientific Research Applications

  • Potential as an Inhibitor for Mitochondrial Respiratory Complex II :
    • This compound has shown potential as an inhibitor for mitochondrial respiratory complex II, suggesting its role in metabolic modulation. Its inhibition of mitochondrial respiratory complex II has implications for energy metabolism in cancer cells.
  • Anticancer Properties :
    • Derivatives of this compound have been studied for their anticancer properties and their ability to inhibit specific cellular pathways associated with tumor growth.
    • Interaction studies have shown that this compound can bind to specific protein targets within cells, influencing pathways related to metabolism and cell proliferation.
  • Binding to Specific Enzymes and Receptors:
    • Studies on the interactions of this compound with biological systems have revealed its ability to bind to specific enzymes and receptors. These interactions are crucial for understanding the compound's pharmacological effects and guiding future drug development efforts.

作用機序

The mechanism of action of 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide:

Compound Name Substituents Key Properties/Applications Reference(s)
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Br (position 7), OMe (position 5) Structural isomer; differs in bromine position, potentially altering biological activity.
7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide F (position 7), OMe (position 5) Halogen substitution (Br → F) may enhance metabolic stability or solubility.
6-Bromo-4-hydrazinylidene-1-methyl-3H-2λ6,1-benzothiazine-2,2-dione Br (position 6), hydrazinylidene Hydrazide substitution at position 4; forms hydrogen-bonded dimers in crystal structure.
5-aryl-1,2-thiazinan-3-one-1,1-dioxide (e.g., Compound 40) Variable aryl groups Simplified thiazinane scaffold; lower molecular weight but reduced CA inhibition selectivity.
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Pyridine-fused core, m-tolyl Enhanced π-π stacking potential due to aromatic fusion; pharmacopeial reference standard.

Key Differences and Trends

Substituent Positioning: Bromine at position 6 (target compound) vs. position 7 () alters electronic distribution and steric interactions. For example, in 6-Bromo-4-hydrazinylidene derivatives, bromine at position 6 causes a minor deviation (0.0547 Å) from aromatic planarity compared to analogs with greater deviations (0.064–0.073 Å) . This subtle difference may influence binding to enzymatic pockets.

Biological Activity: The benzo[e]thiadiazinone scaffold in the target compound and its analogs exhibits selective inhibition of tumor-associated carbonic anhydrase isoforms (CA IX/XII), with IC50 values in the low micromolar range under hypoxic conditions . Fluorinated derivatives (e.g., 7-Fluoro analog) may offer improved blood-brain barrier penetration due to reduced polarity .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods for 5-aryl-1,2-thiazinan-3-one-1,1-dioxides, which involve NaOMe-mediated cyclization or Suzuki coupling for aryl group introduction . However, bromination at specific positions requires regioselective protocols, such as electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Physical Properties: Limited data exist for the target compound’s melting point or solubility. In contrast, 6-Bromo-4-hydrazinylidene derivatives exhibit well-defined melting points (~330–331°C with decomposition) and crystallize via N–H···O hydrogen bonds .

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

Methodological Answer: Synthesis optimization involves adjusting reaction conditions such as temperature, solvent polarity, and reagent stoichiometry. For thiadiazine derivatives, chlorosulfonyl isocyanate in nitromethane is commonly used to initiate cyclization (as demonstrated in analogous syntheses) . Key steps include:

  • Reagent Ratios : Maintain a 1.2:1 molar ratio of chlorosulfonyl isocyanate to the aniline precursor to ensure complete reaction.
  • Temperature Control : Conduct reactions at −78°C (dry ice/acetone bath) to minimize side products.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product. Purity can be verified via HPLC (>95%) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 7.2–8.0 ppm range) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ or [M−H]^- ions) with <2 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., methanol/water) and analyze bond lengths/angles (e.g., S=O bonds ~1.43 Å, N–C bonds ~1.36 Å) .

Q. What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MDA-MB-231, MCF-7) with IC50_{50} determination after 48–72 hours .
  • Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrase isoforms IX/XII) using stopped-flow CO2_2 hydration assays. Compare inhibition constants (Ki_i) with reference inhibitors like acetazolamide .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays and monitor morphological changes (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s role in apoptosis or enzyme modulation?

Methodological Answer:

  • Gene Knockout Models : Use CRISPR/Cas9 to delete target enzymes (e.g., carbonic anhydrases) in cell lines and assess compound efficacy .
  • Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes in treated vs. untreated cells, focusing on apoptosis-related pathways (e.g., Bcl-2, Bax) .
  • Molecular Dynamics Simulations : Model interactions between the compound and active sites (e.g., sulfonamide binding to zinc in carbonic anhydrase) to predict binding affinities .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the thiadiazine dioxide core?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified bromo/methoxy groups (e.g., 6-chloro, 5-ethoxy) and compare bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions.
  • Bioisosteric Replacement : Replace the sulfone group with phosphonate or carbonyl moieties to assess tolerance for electronic effects .

Q. What considerations are critical when transitioning from in vitro to in vivo studies?

Methodological Answer:

  • Pharmacokinetics : Assess solubility (via shake-flask method) and metabolic stability using liver microsomes. For analogs with poor bioavailability, consider prodrug strategies (e.g., esterification) .
  • Toxicity Screening : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Dosing Regimens : Optimize based on in vitro IC50_{50} values (e.g., 2.5–10 mg/kg daily in xenograft models) and use LC-MS/MS for plasma concentration monitoring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。